Fosteabine

描述

属性

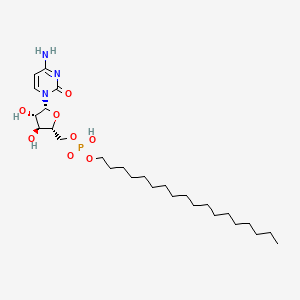

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)/t22-,24-,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTVZHOYBAOUTO-URBBEOKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N3O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73532-83-9 |

Source

|

| Record name | 4-Amino-1-[5-O-[hydroxy(octadecyloxy)phosphinyl]-β-D-arabinofuranosyl]-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73532-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytarabine ocfosfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073532839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYTARABINE OCFOSFATE FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU897BCV4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fostamatinib's Mechanism of Action in Leukemia Cells: A Technical Guide

A Note on Nomenclature: Initial searches for "Fosteabine" did not yield relevant results. Based on the available scientific literature, it is highly probable that the intended subject of this guide is Fostamatinib , a potent spleen tyrosine kinase (SYK) inhibitor with established preclinical and clinical activity in various hematological malignancies, including leukemia. This document will proceed under the assumption that "this compound" was a likely misspelling of "Fostamatinib."

Introduction

Fostamatinib is an orally bioavailable small molecule that functions as a prodrug, rapidly converting to its active metabolite, R406. This active compound is a potent inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells. Dysregulation of SYK-mediated signaling is a key factor in the pathogenesis of several B-cell malignancies and certain types of leukemia. This technical guide provides an in-depth exploration of the mechanism of action of fostamatinib in leukemia cells, detailing its molecular targets, impact on key signaling cascades, and cellular consequences. The information presented is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action: SYK Inhibition

The primary mechanism of action of fostamatinib's active metabolite, R406, is the competitive inhibition of the ATP binding site of spleen tyrosine kinase (SYK). SYK is a crucial component of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) in B-lineage leukemia and Fc receptors. In the context of leukemia, the inhibition of SYK by fostamatinib disrupts multiple pro-survival and proliferative signals.

Impact on B-Cell Receptor (BCR) Signaling in Chronic Lymphocytic Leukemia (CLL)

In CLL, malignant B-cells are often dependent on signals originating from the B-cell receptor (BCR) for their survival and proliferation. Fostamatinib has demonstrated significant clinical activity in CLL. The binding of an antigen to the BCR on a CLL cell initiates a signaling cascade that is heavily reliant on SYK.

Fostamatinib (as R406) intervenes in this pathway by preventing the phosphorylation and activation of downstream signaling molecules, including B-cell linker protein (BLNK), phospholipase C gamma 2 (PLCγ2), and Bruton's tyrosine kinase (BTK). This blockade effectively abrogates the pro-survival signals emanating from the BCR.

A clinical study in patients with relapsed or refractory CLL showed that fostamatinib treatment led to a significant reduction in the expression of BCR signature genes and decreased phosphorylation of downstream effectors like BTK and ERK, confirming its on-target activity in vivo.

Fostamatinib in Acute Myeloid Leukemia (AML)

Recent research has repurposed fostamatinib as a potential therapeutic for Acute Myeloid Leukemia (AML), particularly in cases with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis.[1][2]

Dual Inhibition of SYK and FLT3

While SYK is the primary target, the active metabolite of fostamatinib, R406, also exhibits inhibitory activity against FLT3, albeit at a lower potency compared to its effect on SYK.[1][2] The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of AML cells through downstream pathways such as PI3K/AKT, STAT, and MAPK.[1] Fostamatinib's ability to target both SYK and the mutated FLT3 provides a dual mechanism to counteract the oncogenic signaling in this aggressive AML subtype.[1]

Induction of Apoptosis and Inhibition of Proliferation

Preclinical studies have demonstrated that fostamatinib effectively inhibits the proliferation of FLT3-ITD positive AML cell lines, such as MV4-11.[1][2] Furthermore, treatment with fostamatinib induces apoptosis in these leukemia cells.[1][2]

Modulation of Key Signaling Pathways

Fostamatinib's therapeutic effects in leukemia are mediated through its influence on critical signaling pathways that govern cell survival, proliferation, and apoptosis.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that is frequently hyperactivated in various cancers, including leukemia. This pathway promotes cell survival by inhibiting apoptosis and stimulates cell proliferation. Network pharmacology analyses have identified the PI3K/AKT pathway as a key pharmacological mechanism associated with fostamatinib's action in AML.[1][2] By inhibiting upstream activators like SYK and FLT3, fostamatinib leads to a downstream reduction in AKT activation, thereby promoting apoptosis in leukemia cells.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of fostamatinib in leukemia.

Table 1: Preclinical Efficacy of Fostamatinib in FLT3-ITD+ AML (MV4-11 Cell Line)

| Parameter | Concentration | Treatment Duration | Outcome | Reference |

| Cell Proliferation Inhibition | 100 nM | 48 hours | Significant inhibition of cell proliferation | [1][2] |

| Apoptosis Induction | 250 nM | 48 hours | Approximately 50% of cells underwent apoptosis | [1][2] |

Table 2: Clinical Trial Outcomes for Fostamatinib

| Leukemia Type | Study Phase | Objective Response Rate | Reference |

| Small Lymphocytic Lymphoma / Chronic Lymphocytic Leukemia (SLL/CLL) | Phase 1/2 | 55% (6 of 11 patients) |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of fostamatinib in leukemia cells.

Cell Culture and Maintenance

-

Cell Line: MV4-11 (human B-myelomonocytic leukemia cell line, homozygous for FLT3-ITD mutation).

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in suspension at 37°C in a humidified incubator with 5% CO2. Cell density is kept between 1 x 10^5 and 1 x 10^6 viable cells/mL.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Seed MV4-11 cells in an opaque-walled 96-well microplate at a predetermined density.

-

Drug Treatment: Treat cells with various concentrations of fostamatinib or vehicle control (DMSO) for a specified duration (e.g., 48 hours).

-

Assay Procedure: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescent signal of treated cells to that of vehicle-treated controls to determine the percentage of cell viability.

Apoptosis Assay (e.g., Caspase 3/7 Activity Assay using Flow Cytometry)

-

Cell Treatment: Treat MV4-11 cells with fostamatinib (e.g., 250 nM) or vehicle control for 48 hours.

-

Staining: Harvest the cells and stain with a fluorogenic substrate for activated caspases 3 and 7.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescent signal is proportional to the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

Data Analysis: Quantify the percentage of cells with high fluorescence, indicating apoptosis.

Conclusion

Fostamatinib represents a targeted therapeutic agent with a well-defined mechanism of action in leukemia cells. Its primary activity as a SYK inhibitor effectively disrupts pro-survival signaling pathways, notably the B-cell receptor pathway in CLL and the PI3K/AKT pathway in AML. In FLT3-ITD positive AML, its dual inhibitory effect on both SYK and FLT3 makes it a promising candidate for further investigation. The ability of fostamatinib to inhibit proliferation and induce apoptosis in leukemia cells underscores its potential as a valuable component of the therapeutic arsenal against hematological malignancies. Further research and clinical trials are warranted to fully elucidate its efficacy and identify patient populations most likely to benefit from this targeted therapy.

References

Fosteabine (Fostamatinib): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostamatinib, an orally administered spleen tyrosine kinase (Syk) inhibitor, represents a significant advancement in the treatment of chronic immune thrombocytopenia (ITP). This technical guide provides an in-depth overview of the discovery of fostamatinib as a prodrug of the active metabolite R406, its chemical synthesis, mechanism of action, pharmacokinetic profile, and extensive clinical trial data. Detailed experimental protocols for its synthesis and for a representative Syk inhibition assay are provided to support further research and development in this area.

Discovery and Rationale

Fostamatinib was developed to address the poor aqueous solubility of its active metabolite, R406, a potent inhibitor of spleen tyrosine kinase (Syk). Syk is a crucial mediator of signal transduction in various immune cells, and its inhibition is a promising therapeutic strategy for autoimmune diseases like ITP, where antibody-mediated platelet destruction is a key pathological feature. The discovery of fostamatinib as a phosphate prodrug of R406 allows for efficient oral absorption and subsequent conversion to the active form in the body.

Chemical Synthesis

The synthesis of fostamatinib is a multi-step process. A large-scale synthetic route has been reported by Rigel Pharmaceuticals. The following is a representative, detailed experimental protocol for the synthesis of fostamatinib.

Experimental Protocol: Synthesis of Fostamatinib

Materials:

-

2,4-dichloro-5-fluoropyrimidine

-

3,4,5-trimethoxyaniline

-

Di-tert-butyl phosphite

-

Paraformaldehyde

-

Chlorotrimethylsilane

-

Sodium hydride

-

Various organic solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

Step 1: Synthesis of N2-(3,4,5-trimethoxyphenyl)-5-fluoro-2,4-pyrimidinediamine

-

To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent such as DMF, add 3,4,5-trimethoxyaniline and a base (e.g., diisopropylethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N2-(3,4,5-trimethoxyphenyl)-5-fluoro-2,4-pyrimidinediamine.

Step 2: Synthesis of N4-(2,2-dimethyl-3-oxo-4H-pyrido[3,2-b][1][2]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (R406)

-

Combine N2-(3,4,5-trimethoxyphenyl)-5-fluoro-2,4-pyrimidinediamine and 6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1][2]oxazin-3-one in a suitable solvent like DMF.

-

Add a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature until the reaction is complete.

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield R406.

Step 3: Synthesis of Fostamatinib

-

To a solution of R406 in an anhydrous solvent such as THF, add a base like sodium hydride at 0°C.

-

In a separate flask, react di-tert-butyl phosphite with paraformaldehyde and chlorotrimethylsilane to generate the phosphonomethoxymethylating agent.

-

Add the freshly prepared phosphonomethoxymethylating agent to the solution of the R406 anion.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

Dry, concentrate, and purify the crude product to obtain the di-tert-butyl protected fostamatinib.

-

Deprotect the di-tert-butyl groups using a strong acid like trifluoroacetic acid in a solvent such as DCM.

-

After deprotection, carefully neutralize the reaction mixture and purify the final product, fostamatinib.

Mechanism of Action

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, by alkaline phosphatases in the intestine.[3] R406 is a potent inhibitor of spleen tyrosine kinase (Syk).[3]

Syk Signaling Pathway

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells and macrophages.[4] In ITP, autoantibodies bind to platelets, leading to their destruction by macrophages in the spleen. This process is mediated by the Fc gamma receptor (FcγR) on macrophages. The binding of antibody-coated platelets to FcγR triggers a signaling cascade that is dependent on Syk.

The inhibition of Syk by R406 blocks this signaling cascade, thereby preventing the phagocytosis of antibody-coated platelets by macrophages.[4] This leads to an increase in platelet count in patients with ITP.

Syk Signaling Pathway in Macrophage-Mediated Platelet Destruction.

Quantitative Data

In Vitro Potency of R406

| Parameter | Value | Reference |

| Syk IC50 | 41 nM | [3] |

| Syk Ki | 30 nM | [3] |

Pharmacokinetics of R406 (Active Metabolite)

| Parameter | Value | Condition | Reference |

| Tmax | 1.5 hours | Single oral dose of fostamatinib | [5] |

| Half-life (t1/2) | ~15 hours | Single oral dose of fostamatinib | [6] |

| Bioavailability | 55% | Following oral administration of fostamatinib | [5] |

| Protein Binding | High | - | [7] |

| Metabolism | CYP3A4 and UGT1A9 | - | [6] |

| Excretion | Feces | - | [6] |

Phase 3 Clinical Trial Efficacy in Chronic ITP (FIT-1 and FIT-2 Pooled Data)

| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | p-value | Reference |

| Stable Response | 18% | 2% | 0.0003 | [1] |

| Overall Response | 43% | 14% | 0.0006 | [1] |

Stable Response: Platelet count ≥50,000/μL on at least 4 of the last 6 scheduled visits between weeks 14 and 24. Overall Response: At least one platelet count ≥50,000/μL within the first 12 weeks of treatment.

Phase 3 Clinical Trial Safety in Chronic ITP (Most Common Adverse Events)

| Adverse Event | Fostamatinib (n=101) | Placebo (n=49) | Reference |

| Diarrhea | 31% | 15% | [1] |

| Hypertension | 28% | 13% | [1] |

| Nausea | 19% | 8% | [1] |

| Dizziness | 11% | 8% | [1] |

| ALT increase | 11% | 0% | [1] |

Experimental Protocols

Syk Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Syk kinase.

Materials:

-

Recombinant human Syk enzyme

-

Syk kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

Syk substrate (e.g., a biotinylated peptide)

-

Test compound (e.g., R406) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

-

Thaw the recombinant Syk enzyme on ice and dilute it to the desired working concentration in cold kinase buffer.

-

Prepare a 2X Substrate/ATP mix in kinase buffer. The final concentrations in the reaction should be at the Km value for ATP and an optimal concentration for the substrate.

-

-

Assay Plate Setup:

-

Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted Syk enzyme to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

-

Stopping the Reaction and ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for a Syk Kinase Inhibition Assay.

Conclusion

Fostamatinib is a first-in-class Syk inhibitor that offers a novel therapeutic approach for chronic ITP by targeting the underlying mechanism of platelet destruction. Its development as a prodrug successfully overcame the formulation challenges of its active metabolite, R406. The robust clinical trial data demonstrating its efficacy and manageable safety profile have established fostamatinib as a valuable treatment option for patients with ITP who have had an insufficient response to other therapies. This technical guide provides a comprehensive resource for scientists and researchers working on the development of kinase inhibitors and novel therapies for autoimmune diseases.

References

- 1. Fostamatinib: a review of its clinical efficacy and safety in the management of chronic adult immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 5. promega.com [promega.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

Fosteabine: A Pan-PIM Kinase Inhibitor for Overcoming Cytarabine Resistance in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cytarabine (Ara-C) remains a cornerstone of chemotherapy for acute myeloid leukemia (AML), however, the development of resistance is a major clinical challenge leading to treatment failure and relapse. Emerging evidence has identified the overexpression of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases as a significant contributor to cytarabine resistance. Fosteabine (also known as SGI-1776), a potent pan-PIM kinase inhibitor, has demonstrated promise in overcoming this resistance by targeting the key survival pathways aberrantly activated in refractory AML cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on crucial signaling pathways, and presents experimental data and protocols for its evaluation.

Introduction to Cytarabine Resistance and the Role of PIM Kinases

Cytarabine, a pyrimidine nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis in rapidly dividing cancer cells.[1] Its active metabolite, cytarabine triphosphate (Ara-CTP), competes with the natural substrate dCTP for incorporation into DNA, leading to chain termination and apoptosis.[1] However, AML cells can develop resistance to cytarabine through various mechanisms, including reduced drug uptake, decreased activation by deoxycytidine kinase (dCK), increased inactivation by cytidine deaminase, and alterations in downstream apoptotic pathways.

The PIM family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[2] Overexpression of PIM1 and PIM3 has been specifically linked to cytarabine resistance in AML cell lines.[3] PIM kinases are constitutively active and their expression is regulated by various cytokines and growth factors, often through the JAK/STAT signaling pathway.[4] Their downstream targets include several key proteins involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein Bad, the transcription factor c-Myc, and the anti-apoptotic protein Mcl-1.[5][6]

This compound (SGI-1776): A Pan-PIM Kinase Inhibitor

This compound is an imidazo[1,2-b]pyridazine derivative that acts as an ATP-competitive inhibitor of all three PIM kinase isoforms.[5][7] By blocking the kinase activity of PIM proteins, this compound effectively modulates the phosphorylation of their downstream substrates, thereby disrupting the pro-survival signaling network that contributes to cytarabine resistance.

Mechanism of Action: How this compound Overcomes Cytarabine Resistance

This compound reverses cytarabine resistance primarily by inducing apoptosis and inhibiting proliferation in resistant AML cells. This is achieved through the modulation of several key signaling pathways downstream of PIM kinases.

Inhibition of the PIM/STAT3/c-Myc Axis

PIM kinases are known to phosphorylate and activate STAT3, a transcription factor that plays a crucial role in leukemogenesis and drug resistance.[8][9] Activated STAT3 promotes the transcription of genes involved in cell survival and proliferation, including the proto-oncogene c-Myc.[8][9] c-Myc, in turn, drives cell cycle progression and regulates the expression of other genes involved in cell growth. This compound, by inhibiting PIM kinases, leads to a reduction in STAT3 phosphorylation and a subsequent decrease in c-Myc expression.[5] This disruption of the PIM/STAT3/c-Myc axis is a critical component of its mechanism for overcoming cytarabine resistance.

Figure 1: this compound inhibits the PIM/STAT3/c-Myc signaling pathway.

Induction of Apoptosis through Modulation of Bcl-2 Family Proteins

PIM kinases promote cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad.[3] Phosphorylated Bad is sequestered in the cytoplasm and is unable to antagonize the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. This compound treatment leads to a decrease in Bad phosphorylation, allowing it to promote apoptosis.[1]

Furthermore, PIM kinase inhibition has been shown to decrease the levels of Mcl-1, a key anti-apoptotic protein that is frequently overexpressed in AML and contributes to chemotherapy resistance.[5] The reduction in Mcl-1, combined with the activation of Bad, shifts the cellular balance towards apoptosis, thereby re-sensitizing resistant cells to cytarabine.

Figure 2: this compound promotes apoptosis by modulating Bcl-2 family proteins.

Quantitative Data on this compound's Efficacy

The synergistic effect of this compound and cytarabine has been demonstrated in various AML cell lines. While specific IC50 values for the combination in resistant versus sensitive cell lines are not consistently reported across studies, the available data clearly indicates a significant enhancement of cytarabine's cytotoxic effects in the presence of this compound.

Table 1: In Vitro Activity of this compound (SGI-1776) as a Single Agent

| Kinase | IC50 (nM) |

| PIM1 | 7 |

| PIM2 | 363 |

| PIM3 | 69 |

Data compiled from various in vitro kinase assays.[5]

Table 2: Effect of this compound (SGI-1776) on Cell Viability and Apoptosis in AML Cell Lines

| Cell Line | This compound Concentration (µM) | Effect |

| MV-4-11 | 0.1 - 10 | Dose-dependent decrease in cell viability |

| MOLM-13 | 0.1 - 10 | Dose-dependent decrease in cell viability |

| OCI-AML-3 | 1 - 10 | Inhibition of RNA synthesis |

| HL-60 (Ara-C resistant) | Not specified | Partial restoration of sensitivity to cytarabine |

This table summarizes qualitative and semi-quantitative data from multiple studies. Specific percentage of viability reduction or apoptosis induction varies between experiments.[10][11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and cytarabine, alone and in combination, on AML cell lines.

Figure 3: Workflow for determining cell viability using the MTT assay.

Materials:

-

AML cell lines (e.g., HL-60, HL-60/Ara-C resistant, MV-4-11)

-

RPMI-1640 medium with 10% FBS

-

This compound (SGI-1776)

-

Cytarabine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound and cytarabine.

-

Treat the cells with varying concentrations of this compound, cytarabine, or the combination of both. Include a vehicle control (DMSO).

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software. The combination index (CI) can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

AML cell lines

-

This compound and Cytarabine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed AML cells in 6-well plates and treat with this compound, cytarabine, or the combination for 24 to 48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

Materials:

-

AML cells treated as described above

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-PIM1, anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-p-Bad, anti-Bad, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting membranes

-

Chemiluminescence detection reagents

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Normalize the protein expression to a loading control such as β-actin.

In Vivo Xenograft Models

To evaluate the efficacy of this compound in combination with cytarabine in a more physiologically relevant setting, animal xenograft models are employed.

Figure 4: General workflow for an AML xenograft study.

A typical study design involves injecting immunodeficient mice (e.g., NOD/SCID) with human AML cells (such as MV-4-11).[12] Once tumors are established, the mice are treated with this compound (administered orally), cytarabine (administered intraperitoneally), or a combination of both.[12] Tumor volume and overall survival are monitored to assess treatment efficacy.

Conclusion

This compound presents a promising therapeutic strategy to overcome cytarabine resistance in AML. By targeting the PIM kinase family, it effectively disrupts the pro-survival signaling pathways that are hyperactivated in resistant leukemia cells. The synergistic activity of this compound with cytarabine highlights the potential of this combination therapy for patients with relapsed or refractory AML. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and optimal use of this compound in the treatment of AML.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Combination Regimens vs. Fludarabine, Cytarabine, and Idarubicin in the Treatment of Intermediate- or Low-Risk Nucleophosmin-1-Mutated Acute Myeloid Leukemia: A Retrospective Analysis from 7 Italian Centers [mdpi.com]

- 5. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sequential Treatment with Cytarabine and Decitabine Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Fosteabine (Fostamatinib): An In-depth Technical Guide to Early Research on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosteabine (Fostamatinib disodium hexahydrate, R788) is an orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk). It is a prodrug that is rapidly converted in the gut to its active metabolite, R406. Syk is a crucial mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), making it a key target in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the early preclinical and clinical research that elucidated the therapeutic potential of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and initial efficacy and safety in rheumatoid arthritis (RA) and immune thrombocytopenia (ITP).

Mechanism of Action

This compound's therapeutic effects are mediated by its active metabolite, R406, which is a potent and competitive inhibitor of the ATP binding site of Syk.[1] Inhibition of Syk by R406 disrupts the signaling cascade initiated by the activation of immunoreceptors on various immune cells, including B cells, mast cells, macrophages, and neutrophils.[2] This interference with intracellular signaling leads to a reduction in the release of pro-inflammatory mediators such as TNFα, IL-1, IL-6, and IL-18, thereby mitigating inflammation and joint damage in models of rheumatoid arthritis.[2]

Signaling Pathway of this compound (R406) in an Fc Receptor-Expressing Cell

Caption: this compound's active metabolite, R406, inhibits Syk, blocking downstream signaling from Fc receptors.

Preclinical Research

Early preclinical studies were instrumental in characterizing the pharmacological profile of R406 and establishing the therapeutic rationale for this compound in inflammatory diseases.

In Vitro Kinase Selectivity

R406 was profiled against a large panel of kinases to determine its selectivity. While it is a potent inhibitor of Syk, it also demonstrates activity against other kinases at higher concentrations.

Table 1: In Vitro Kinase Inhibition Profile of R406

| Kinase Target | IC50 (nM) | Reference |

| Syk | 41 | [1] |

| FLT3 | 3 | [3] |

| Lck | 37 | [1] |

| Lyn | 63 | [1] |

| KDR (VEGFR2) | >1000 | [4] |

| DAPK1 | 3490 | [3] |

Experimental Protocol: In Vitro Kinase Assay

A representative protocol for determining the in vitro kinase activity of R406 is as follows:

-

Enzyme and Substrate Preparation : Purified human recombinant kinases and their respective peptide or protein substrates are prepared in an appropriate assay buffer.

-

Compound Dilution : R406 is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction : The kinase, substrate, and γ-³³P-ATP are incubated with varying concentrations of R406 in the assay buffer. The reaction is typically carried out at room temperature for a specified period (e.g., 40 minutes).[5]

-

Reaction Termination : The reaction is stopped by the addition of phosphoric acid.

-

Quantification : The reaction mixture is spotted onto filter paper, which is then washed to remove unincorporated γ-³³P-ATP. The radioactivity on the filter paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.[6]

-

IC50 Determination : The concentration of R406 that inhibits 50% of the kinase activity (IC50) is determined by fitting the data to a dose-response curve.

In Vivo Models of Rheumatoid Arthritis

This compound has demonstrated significant efficacy in animal models of rheumatoid arthritis, reducing inflammation and bone erosion.

Table 2: Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Paw Swelling Reduction (%) | Reduction in Bone Erosions | Reduction in Synovial Inflammation | Reference |

| This compound (R788) | Significant | Significant | Significant | [7] |

| Vehicle Control | - | - | - | [7] |

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model in Rats

Caption: Workflow for evaluating this compound's efficacy in a rat model of collagen-induced arthritis.

Early Clinical Research

Phase 1 and 2 clinical trials were conducted to assess the safety, pharmacokinetics, and preliminary efficacy of this compound in healthy volunteers and patients with rheumatoid arthritis and immune thrombocytopenia.

Phase 1 Pharmacokinetics

Phase 1 studies in healthy subjects established the pharmacokinetic profile of this compound and its active metabolite, R406.

Table 3: Pharmacokinetic Parameters of R406 in Healthy Subjects (Single Dose)

| Dose of this compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Terminal Half-life (hr) | Reference |

| 80 - 400 mg (suspension) | Dose-dependent increase | Rapid | Dose-dependent increase | 12 - 21 | [8] |

| 150 mg (tablet) | ~762 (in RA patients) | - | - | - | [3] |

Experimental Protocol: Phase 1 Single Ascending Dose Study

A typical Phase 1 single ascending dose study protocol for this compound would involve:

-

Subject Recruitment : Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled.

-

Dose Escalation : Subjects are enrolled in sequential cohorts, with each cohort receiving a single oral dose of this compound that is higher than the previous cohort.

-

Pharmacokinetic Sampling : Blood samples are collected at predefined time points before and after drug administration to measure the plasma concentrations of this compound and R406.

-

Safety Monitoring : Subjects are monitored for adverse events, and vital signs, electrocardiograms (ECGs), and clinical laboratory tests are performed.

-

Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated for R406 at each dose level. Safety and tolerability are assessed.

Phase 2 Clinical Efficacy in Rheumatoid Arthritis

Phase 2 studies evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis who had an inadequate response to methotrexate.

Table 4: Efficacy of this compound in a Phase 2b Study (TASKi2) in RA Patients (6 months)

| Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) | Reference |

| This compound 100 mg BID | 67 | - | - | [9] |

| This compound 150 mg QD | 57 | - | - | [9] |

| Placebo | 35 | - | - | [9] |

Phase 3 Clinical Efficacy in Immune Thrombocytopenia

Phase 3 trials (FIT1 and FIT2) investigated the efficacy and safety of this compound in patients with persistent or chronic ITP.[4]

Table 5: Efficacy of this compound in Phase 3 ITP Studies (Pooled Data)

| Outcome | This compound (n=101) | Placebo (n=49) | p-value | Reference |

| Stable Response Rate (%)* | 18 | 2 | 0.0003 | [4] |

| Overall Response Rate (%)** | 43 | 14 | 0.0006 | [4] |

*Stable response was defined as a platelet count of ≥50,000/μL at ≥4 of 6 biweekly visits between weeks 14-24, without rescue therapy.[4] **Overall response was defined as at least one platelet count ≥50,000/μL within the first 12 weeks of treatment.[4]

Clinical Trial Protocol Outline: Phase 3 ITP Studies (FIT1 and FIT2)

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. Efficacy and Safety of Multiple Dosages of Fostamatinib in Adult Patients With Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammation and bone erosion are suppressed in models of rheumatoid arthritis following treatment with a novel Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-treatment interleukin-6 levels strongly affect bone erosion progression and repair detected by magnetic resonance imaging in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Biological Targets of Fosteabine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostamatinib, a prodrug of the active metabolite R406, is a pivotal therapeutic agent in the study of autoimmune and inflammatory diseases. Its mechanism of action revolves around the inhibition of key signaling pathways that drive pathological immune responses. This technical guide provides a comprehensive overview of the biological targets of fostamatinib's active form, R406, with a focus on its primary target, Spleen Tyrosine Kinase (Syk), and its broader kinome profile. The information presented herein is intended to support further research and drug development efforts in this area.

Fostamatinib is rapidly converted to its active metabolite, R406, in vivo. R406 is an ATP-competitive inhibitor of Syk, a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2] By binding to the ATP-binding pocket of Syk's catalytic domain, R406 effectively blocks its kinase activity, thereby attenuating the signaling cascades that lead to immune cell activation, proliferation, and the release of inflammatory mediators.[1]

Quantitative Data on Kinase Inhibition by R406

The following tables summarize the in vitro inhibitory activity of R406 against its primary target, Syk, and a range of other kinases. This data provides a quantitative perspective on the selectivity profile of the compound.

Table 1: Inhibition of Primary Target - Spleen Tyrosine Kinase (Syk)

| Parameter | Value | Reference |

| IC50 | 41 nM | [1] |

| Ki | 30 nM | [1] |

Table 2: Selectivity Profile of R406 Against a Panel of Kinases

This table presents the half-maximal inhibitory concentration (IC50) values of R406 against a selection of kinases, demonstrating its broader kinase inhibition profile.

| Kinase | IC50 (nM) | Kinase Family |

| FLT3 | 3 | Tyrosine Kinase |

| c-Ret | 5 | Tyrosine Kinase |

| Lck | 37 | Tyrosine Kinase |

| Lyn | 63 | Tyrosine Kinase |

| Adenosine A3 Receptor | 18 | G-protein Coupled Receptor |

| TAM Family (TYRO3, AXL, MERTK) | <1000 | Tyrosine Kinase |

Note: The comprehensive kinase profiling of R406 has shown inhibitory activity against a wide array of kinases, particularly at higher concentrations.[3][4] The inhibition of off-target kinases, such as KDR (VEGFR2), has been associated with observed side effects like hypertension.[3]

Signaling Pathways

R406 exerts its therapeutic effects by modulating key signaling pathways in immune cells. The following diagrams illustrate the role of Syk in these pathways and the point of inhibition by R406.

B-Cell Receptor (BCR) Signaling Pathway

References

Fosteabine: A Novel Nucleoside Analog for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosteabine, also known as cytarabine ocfosfate, is a novel, orally bioavailable nucleoside analog developed as a prodrug of the widely used chemotherapeutic agent cytarabine (ara-C).[1] As a lipophilic derivative of ara-C, this compound is designed to overcome some of the limitations of its parent compound, such as rapid inactivation by deamination and poor oral bioavailability.[2] This resistance to deoxycytidine deaminase allows for sustained plasma concentrations of the active metabolite, ara-C, potentially leading to improved therapeutic efficacy in hematological malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Compound Details

| Property | Value | Reference |

| Chemical Name | 1-beta-D-Arabinofuranosylcytosine-5'-stearylphosphate | [3] |

| Synonyms | Cytarabine ocfosfate, Stearyl-ara-CMP, YNK-01 | [2][3] |

| Molecular Formula | C27H50N3O8P | |

| Molecular Weight | 575.68 g/mol | |

| Classification | Nucleoside Antimetabolite/Analog | |

| Administration | Oral | [2][3] |

Mechanism of Action

This compound itself is an inactive prodrug. Following oral administration, it is absorbed and metabolized, likely in the liver, to its active form, cytarabine (ara-C).[1] The primary mechanism of action of this compound is therefore identical to that of cytarabine, which involves the inhibition of DNA synthesis.[1]

The active metabolite of cytarabine is cytarabine triphosphate (ara-CTP). Ara-C is transported into the cell by the human equilibrative nucleoside transporter 1 (hENT1).[3] Once inside the cell, it is phosphorylated to cytarabine monophosphate (ara-CMP) by deoxycytidine kinase (dCK), the rate-limiting step in its activation. Subsequently, ara-CMP is further phosphorylated to ara-CTP.[3][4] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[5] The incorporation of ara-CTP into the DNA chain leads to chain termination, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[5]

Preclinical Data

In Vitro Studies

This compound, through its active metabolite ara-C, has demonstrated cytotoxic activity against various hematological cancer cell lines. The cytostatic effect of ara-C and its derivatives can be prevented by 2'-deoxycytidine, confirming their action as prodrugs of ara-C.

Table 1: In Vitro Activity of Cytarabine (Active Metabolite of this compound)

| Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Data not consistently reported in searched literature | |

| L1210 | Murine Leukemia | Effective in vivo | [4] |

| MaTu | Human Mammary Tumor | Cytostatically active | [1] |

| H184 A1N4 | Human Mammary Epithelial | Cytostatically active |[1] |

In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In a murine model of lymphatic leukemia (P388), this compound showed significant antitumor activity, with an efficacy equal to or even superior to ara-C.[1] A key advantage observed in these studies was the oral activity of this compound, a significant improvement over the parenteral administration required for ara-C.[1] Furthermore, this compound administration was associated with less pronounced side effects, such as leukopenia and body weight reduction, compared to the parent drug.[1]

Pharmacokinetic studies in dogs have shown that oral administration of cytarabine ocfosfate at a dose of 200 mg/m² resulted in a maximum serum concentration (Cmax) of ara-C between 456.1-724.0 ng/mL and a terminal half-life of 23.3 to 29.4 hours.[5]

References

- 1. frontiersin.org [frontiersin.org]

- 2. Oral cytarabine ocfosfate pharmacokinetics and assessment of leukocyte biomarkers in normal dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive radioimmunoassay for cytarabine and uracil arabinoside in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Fostamatinib: A Technical Guide on its Mechanism of Action and Metabolic Pathway

A Note on Terminology: The initial query referenced "Fosteabine." Based on available scientific literature and drug databases, it is highly likely that the intended subject is Fostamatinib , a spleen tyrosine kinase (Syk) inhibitor. This guide will proceed with the assumption that Fostamatinib is the drug of interest.

Executive Summary

Fostamatinib is a prodrug whose active metabolite, R406, is a potent inhibitor of spleen tyrosine kinase (Syk). Its mechanism of action is not related to nucleoside metabolism, and therefore, the concept of "resistance to deoxycytidine deaminase" is not applicable to Fostamatinib. Deoxycytidine deaminase is a key enzyme in the catabolism of nucleoside analog drugs, such as cytarabine and gemcitabine, and its activity can confer resistance to those specific agents. Fostamatinib, however, is not a nucleoside analog and does not interact with this enzyme.

This technical guide will first elucidate the established mechanism of action and metabolism of Fostamatinib. Subsequently, for the benefit of researchers interested in deoxycytidine deaminase, a separate section will detail the role of this enzyme in the metabolism of relevant nucleoside analog chemotherapeutics.

Part 1: Fostamatinib and its Mechanism as a Syk Inhibitor

Fostamatinib is an oral medication approved for the treatment of chronic immune thrombocytopenia (ITP)[1][2]. It is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine by alkaline phosphatase[3][4][5].

Mechanism of Action

The active metabolite R406 is a competitive inhibitor of spleen tyrosine kinase (Syk), a key signaling molecule in the downstream pathway of various immune cell receptors, including the Fc receptors (FcR) and B-cell receptors (BCR)[1][5][6]. In chronic ITP, autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver via Fcγ receptors[1]. By inhibiting Syk, R406 disrupts this signaling cascade, thereby reducing the phagocytosis of platelets and leading to an increase in platelet counts[1][5][6].

Signaling Pathway of Fostamatinib (R406) Action

Caption: Fostamatinib's active metabolite, R406, inhibits Syk, blocking the Fcγ receptor signaling cascade in macrophages and reducing platelet destruction.

Metabolism of Fostamatinib

Fostamatinib is not metabolized by deoxycytidine deaminase. It is a prodrug that undergoes conversion to its active form, R406, by alkaline phosphatases in the gut[4][7][8]. R406 is then primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9)[3][4].

Quantitative Data for Fostamatinib's Active Metabolite (R406)

| Parameter | Value | Description |

| Target | Spleen Tyrosine Kinase (Syk) | The primary enzyme inhibited by R406. |

| Ki | 30 nM | The inhibition constant, indicating high binding affinity to Syk's ATP binding pocket[6]. |

| IC50 | 41 nM | The half-maximal inhibitory concentration for Syk kinase activity[6]. |

| Bioavailability | 55% (as R406) | The proportion of the drug that enters circulation when introduced into the body and is able to have an active effect[1]. |

| Protein Binding | 98.3% | The percentage of R406 bound to plasma proteins[6]. |

| Elimination Half-Life | ~15 hours | The time it takes for the concentration of the drug in the body to be reduced by one-half[1]. |

Experimental Protocols

Syk Kinase Inhibition Assay (Illustrative General Protocol)

To determine the IC50 of R406 for Syk, a common method is a biochemical kinase assay:

-

Reagents and Materials: Recombinant human Syk enzyme, a specific peptide substrate for Syk, ATP (adenosine triphosphate), R406 at various concentrations, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

-

Procedure:

-

Syk enzyme is incubated with the peptide substrate and ATP in a buffer solution.

-

A range of concentrations of R406 is added to the reaction wells.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA or radiometric assays.

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the R406 concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Part 2: The Role of Deoxycytidine Deaminase in Drug Resistance

Deoxycytidine deaminase (also known as cytidine deaminase or CDA) is an enzyme that plays a crucial role in the pyrimidine salvage pathway[9]. It catalyzes the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. This enzymatic activity is a major mechanism of resistance to several nucleoside analog chemotherapeutic agents.

Mechanism of Resistance

Certain anticancer drugs, such as cytarabine (Ara-C) and gemcitabine, are analogs of deoxycytidine. For these drugs to be effective, they must be phosphorylated to their active triphosphate forms, which are then incorporated into DNA, leading to cell death. Deoxycytidine deaminase can deaminate these drug molecules, converting them into inactive uracil analogs. High levels of CDA activity in cancer cells can therefore lead to rapid inactivation of the drug, reducing its therapeutic efficacy and conferring resistance[10][11].

Metabolic Pathway of Nucleoside Analogs and CDA Action

Caption: Deoxycytidine deaminase (CDA) inactivates nucleoside analog drugs by deamination, preventing their conversion to the active form that causes cancer cell death.

Drugs Affected by Deoxycytidine Deaminase

| Drug | Class | Role of Deoxycytidine Deaminase |

| Cytarabine (Ara-C) | Nucleoside Analog | Inactivation by deamination is a major mechanism of resistance. |

| Gemcitabine | Nucleoside Analog | Deamination by CDA to its inactive metabolite is a primary route of metabolism and a mechanism of resistance. |

| Azacitidine | Nucleoside Analog | Substrate for CDA; its activity can influence drug efficacy. |

| Decitabine | Nucleoside Analog | Inactivated by CDA, and high CDA levels are associated with resistance. |

Experimental Protocols

CDA Activity Assay (Illustrative General Protocol)

To measure CDA activity in cell lysates, a spectrophotometric assay is commonly used:

-

Reagents and Materials: Cell lysate (source of CDA), cytidine or a cytidine analog as a substrate, and a spectrophotometer.

-

Procedure:

-

Cell lysates are prepared from cancer cell lines or patient samples.

-

The lysate is incubated with a known concentration of the substrate (e.g., cytidine).

-

CDA in the lysate converts cytidine to uridine. This conversion results in a change in the ultraviolet (UV) absorbance spectrum, as cytidine and uridine have different maximal absorbances.

-

The rate of change in absorbance at a specific wavelength (e.g., 282 nm) is monitored over time.

-

-

Data Analysis: The rate of the reaction is proportional to the CDA activity in the lysate. This can be quantified using a standard curve and expressed as units of activity per milligram of protein.

References

- 1. Fostamatinib - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. fostamatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. fostamatinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 9. crct-inserm.fr [crct-inserm.fr]

- 10. Drug resistance to 5-aza-2'-deoxycytidine, 2',2'-difluorodeoxycytidine, and cytosine arabinoside conferred by retroviral-mediated transfer of human cytidine deaminase cDNA into murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selection of drug-resistant transduced cells with cytosine nucleoside analogs using the human cytidine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Initial Pharmacokinetic Profiling of Fosteabine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosteabine is an investigational small molecule inhibitor of spleen tyrosine kinase (Syk), a key mediator in the signaling pathways of various immune cells. By targeting Syk, this compound holds therapeutic potential for the treatment of autoimmune and inflammatory diseases, as well as certain hematological malignancies. This technical guide provides a comprehensive overview of the initial preclinical and clinical pharmacokinetic profiling of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals involved in the ongoing evaluation of this promising therapeutic candidate.

Introduction

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, R406. R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including Fc receptors and B-cell receptors.[1] Inhibition of Syk signaling can modulate immune cell activation, proliferation, and inflammatory responses, making it an attractive target for a range of pathological conditions. This document details the initial pharmacokinetic characterization of this compound and its active metabolite, R406, summarizing key data from preclinical and Phase I clinical studies.

Non-Clinical Pharmacokinetics

Absorption

Following oral administration, this compound is rapidly and extensively converted to its active metabolite, R406, by phosphatases in the intestine.[2] In preclinical rat models, after a single oral dose of [14C]-labeled this compound, the peak plasma concentration (Cmax) of total radioactivity was reached at approximately 2.67 hours, indicating efficient absorption.[3]

Distribution

R406, the active metabolite of this compound, exhibits high plasma protein binding. In vitro studies have shown that the protein binding of R406 is approximately 98.3% in human plasma. The volume of distribution of R406 in humans has been determined to be approximately 100 L.

Metabolism

The primary metabolic pathway for R406 involves oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2] The major metabolite identified is an N-dealkylated product. Additionally, R406 can undergo glucuronidation mediated by UGT1A9.[2] Preclinical studies in rats indicated that there were no human-specific metabolites, suggesting that the metabolic profile in rats is comparable to that in humans.[3]

Excretion

The elimination of R406 and its metabolites occurs predominantly through the fecal route. In a mass balance study in rats using radiolabeled this compound, approximately 94.13% of the administered radioactivity was recovered in the feces in male rats and 91.51% in female rats.[3] Urinary excretion was minimal, accounting for less than 2% of the total dose.[3] The terminal half-life (t1/2) of R406 in rats was approximately 12.2 hours.[3]

Clinical Pharmacokinetics

Pharmacokinetic Profile in Healthy Volunteers

Phase I studies in healthy volunteers have characterized the pharmacokinetic profile of R406 following single and multiple oral doses of this compound. After a single oral dose of 150 mg this compound, the Cmax of R406 was achieved within 1 to 2 hours.[2] The pharmacokinetic parameters of R406 were found to be dose-proportional over a dose range of 80 to 250 mg.[2]

Pharmacokinetics in Special Populations

The pharmacokinetics of this compound have been evaluated in patients with renal and hepatic impairment.

-

Renal Impairment: Studies in subjects with varying degrees of renal impairment, including end-stage renal disease (ESRD), showed that renal function did not have a clinically significant effect on the plasma exposure of unbound R406.[4] While the urinary excretion of the R406 N-glucuronide metabolite decreased with increasing severity of renal impairment, this did not translate to a need for dose adjustment.[4]

-

Hepatic Impairment: In subjects with mild, moderate, or severe hepatic impairment, the exposure to R406 was not altered to a clinically relevant extent.[4] The geometric mean percentage of unbound R406 was slightly higher in subjects with severe hepatic impairment.[4]

Data Summary Tables

Table 1: Preclinical Pharmacokinetic Parameters of R406 in Rats Following a Single Oral Dose of this compound (20 mg/kg)

| Parameter | Value |

| Tmax (h) | 2.67[3] |

| Cmax (ng eq./mL) | 2,197[3] |

| AUC0-∞ (ng eq./(mL·h)) | 25,036[3] |

| t1/2 (h) | 12.2[3] |

Table 2: Human Pharmacokinetic Parameters of R406 Following a Single Oral Dose of this compound

| Parameter | Value |

| Tmax (h) | 1 - 2[2] |

| Protein Binding (%) | 98.3 |

| Volume of Distribution (L) | 100 |

| Primary Metabolizing Enzymes | CYP3A4, UGT1A9[2] |

| Primary Route of Excretion | Feces[3] |

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

-

Test System: Male Sprague-Dawley (SD) rats.

-

Dosing: A single oral gavage of 20 mg/kg [14C]-labeled this compound (100 µCi/kg).

-

Sample Collection: Blood samples were collected at various time points post-dose. Plasma was separated for analysis.

-

Analysis: Drug concentrations were determined using a validated bioanalytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

-

Mass Balance: Urine and feces were collected for 168 hours post-dose to determine the routes and extent of excretion.[3]

Phase I Clinical Study in Healthy Volunteers

-

Study Design: A single-center, open-label study.

-

Subjects: Healthy adult volunteers.

-

Dosing: A single oral dose of 150 mg this compound.

-

Sample Collection: Serial blood samples were collected pre-dose and at specified time points post-dose.

-

Analysis: Plasma concentrations of R406 were measured using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using standard non-compartmental methods.

Visualizations

Caption: Metabolic pathway of this compound.

Caption: Pharmacokinetic study workflow.

Conclusion

The initial pharmacokinetic profiling of this compound demonstrates that it is a prodrug that is efficiently absorbed and rapidly converted to its active metabolite, R406. R406 exhibits predictable pharmacokinetics, with metabolism primarily mediated by CYP3A4 and UGT1A9, and elimination predominantly through the feces. Importantly, the pharmacokinetic profile of R406 is not significantly altered by renal or hepatic impairment, suggesting that dose adjustments may not be necessary in these patient populations. These favorable pharmacokinetic properties support the continued clinical development of this compound for its intended therapeutic indications. Further studies will be necessary to fully elucidate the drug-drug interaction potential and to establish the pharmacokinetic-pharmacodynamic relationship in target patient populations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Properties of Fostamatinib in Patients With Renal or Hepatic Impairment: Results From 2 Phase I Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Anti-Cancer Spectrum of Fosteabine: A Technical Guide

Disclaimer: Initial searches for "Fosteabine" did not yield information on a specific anti-cancer agent. The data presented here pertains to Fostamatinib , a spleen tyrosine kinase (Syk) inhibitor, which is believed to be the intended subject of this guide due to the phonetic similarity. Fostamatinib is primarily approved for the treatment of chronic immune thrombocytopenia, but its mechanism of action suggests potential for anti-cancer applications, which are currently being explored.[1][2][3]

Introduction

Fostamatinib is an orally administered small molecule inhibitor of spleen tyrosine kinase (Syk).[2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cell types, including B-cells and other hematopoietic cells.[1][4] By inhibiting Syk, Fostamatinib can modulate immune responses and has demonstrated therapeutic effects in antibody-mediated autoimmune diseases.[4] Its active metabolite, R406, is responsible for its biological activity.[1] The rationale for exploring Fostamatinib in oncology stems from the involvement of Syk signaling in the proliferation and survival of certain cancer cells, particularly those of hematopoietic origin. This guide provides an in-depth overview of the preclinical evaluation of Fostamatinib's anti-cancer properties.

Mechanism of Action: Syk Inhibition

Syk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is activated and initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, differentiation, and survival. In certain hematological malignancies, aberrant BCR signaling is a known driver of cancer progression. Fostamatinib, through its active metabolite R406, competitively binds to the ATP-binding pocket of Syk, thereby inhibiting its kinase activity.[1] This blockade of Syk-mediated signaling can lead to the induction of apoptosis and inhibition of proliferation in cancer cells that are dependent on this pathway.

Preclinical In Vitro Evaluation

The initial assessment of an anti-cancer agent's efficacy is conducted through a series of in vitro assays on various cancer cell lines.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency. The following table presents illustrative IC50 values of Fostamatinib's active metabolite, R406, against a panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) [Illustrative] |

| Raji | Burkitt's Lymphoma | 0.5 |

| SUDHL-4 | Diffuse Large B-cell Lymphoma | 1.2 |

| K562 | Chronic Myeloid Leukemia | 8.5 |

| MCF-7 | Breast Cancer | > 20 |

| A549 | Lung Cancer | > 20 |

| HCT116 | Colon Cancer | > 20 |

Note: The data in this table is for illustrative purposes to demonstrate typical data presentation and does not represent actual experimental results for Fostamatinib across all listed cell lines.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with serial dilutions of Fostamatinib (or its active metabolite R406) for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

-

Cell Treatment: Treat cells with Fostamatinib at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][9]

-

Cell Treatment: Treat cells with Fostamatinib for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualization: In Vitro Experimental Workflow

Preclinical In Vivo Evaluation

Promising results from in vitro studies warrant further investigation in animal models to assess a drug's efficacy and safety in a more complex biological system.

Data Presentation: Tumor Growth Inhibition

The following table provides an illustrative summary of tumor growth inhibition in a mouse xenograft model.

| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 [Illustrative] | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | 0 |

| Fostamatinib | 50 | 750 ± 150 | 50 |

| Fostamatinib | 100 | 300 ± 100 | 80 |

Note: This data is hypothetical and serves to illustrate the presentation of in vivo efficacy results.

Experimental Protocol: Tumor Xenograft Model

This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and response to treatment.[10][11]

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer Fostamatinib (e.g., via oral gavage) and a vehicle control daily for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

Visualization: In Vivo Experimental Workflow

Clinical Investigations in Oncology

While Fostamatinib is approved for immune thrombocytopenia, it has been and continues to be investigated in various cancer types, particularly hematological malignancies. Clinical trials have explored its use in patients with B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL), as well as other hematologic cancers. The outcomes of these trials are crucial for determining the clinical anti-cancer spectrum of Fostamatinib.

Conclusion

Fostamatinib, a potent inhibitor of spleen tyrosine kinase, holds theoretical promise as an anti-cancer agent, particularly in malignancies driven by aberrant B-cell receptor signaling. Preclinical in vitro and in vivo studies are essential to define its spectrum of activity, elucidate its mechanisms of action, and identify patient populations most likely to benefit. The experimental framework outlined in this guide provides a comprehensive approach to evaluating the anti-cancer potential of Fostamatinib and other targeted therapies. Further clinical investigation is necessary to establish its role in the oncology treatment landscape.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fostamatinib for the treatment of immune thrombocytopenia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fostamatinib Disodium - NCI [cancer.gov]

- 4. Fostamatinib is an effective second‐line therapy in patients with immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. scispace.com [scispace.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. bio-techne.com [bio-techne.com]

- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]

Methodological & Application

Application Notes and Protocols for Fosteabine Treatment in In Vitro Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: